molecular formula C16H17BrO B7858544 3-Bromobenzyl-(4-iso-propylphenyl)ether

3-Bromobenzyl-(4-iso-propylphenyl)ether

Cat. No.: B7858544
M. Wt: 305.21 g/mol
InChI Key: GCWWPTRGRSKDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(4-iso-propylphenyl)ether can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a bromobenzyl halide with an iso-propylphenyl boronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out under mild conditions, making it a versatile and efficient method for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(4-iso-propylphenyl)ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzyl ethers.

Scientific Research Applications

3-Bromobenzyl-(4-iso-propylphenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(4-iso-propylphenyl)ether involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the iso-propylphenyl ether group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzyl-(4-methylphenyl)ether: Similar structure but with a methyl group instead of an iso-propyl group.

    3-Bromobenzyl-(4-ethylphenyl)ether: Similar structure but with an ethyl group instead of an iso-propyl group.

Uniqueness

3-Bromobenzyl-(4-iso-propylphenyl)ether is unique due to the presence of the iso-propyl group, which can influence its chemical reactivity and biological activity. The iso-propyl group can provide steric hindrance, affecting the compound’s interaction with molecular targets and its overall stability.

Properties

IUPAC Name

1-bromo-3-[(4-propan-2-ylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c1-12(2)14-6-8-16(9-7-14)18-11-13-4-3-5-15(17)10-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWWPTRGRSKDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.